4,4'-Biphenyldisulfonyl chloride

Catalog No.
S662383
CAS No.
3406-84-6
M.F
C12H8Cl2O4S2
M. Wt
351.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Biphenyldisulfonyl chloride

CAS Number

3406-84-6

Product Name

4,4'-Biphenyldisulfonyl chloride

IUPAC Name

4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride

Molecular Formula

C12H8Cl2O4S2

Molecular Weight

351.2 g/mol

InChI

InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H

InChI Key

OTFAWEIFBPUXOH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl

One application of 4,4'-Biphenyldisulfonyl chloride in scientific research is the synthesis of capped cyclofructan. Capped cyclofructans are modified cyclodextrins, a type of cyclic oligosaccharide molecule. The process involves reacting 4,4'-Biphenyldisulfonyl chloride with cycloinulohexaose in pyridine. This reaction leads to the formation of 6A,6C-di-O-(biphenyl-4,4′-disulfonyl)-cycloinulohexaose, a capped cyclofructan molecule. Source: Sigma-Aldrich:

BPDS has found application as a reagent in scientific research, particularly in organic synthesis [, ].


Molecular Structure Analysis

The BPDS molecule consists of two phenyl groups (benzene rings) linked by a central sulfur atom (sulfonyl group). Each phenyl group is further substituted with a chlorine atom at the para (4th) position. This structure provides BPDS with several key features:

  • Aromatic character: The presence of alternating double and single bonds within the phenyl rings grants them aromaticity, making them stable and electron-rich [].
  • Sulfonyl group: The SO2Cl group is an electron-withdrawing group, meaning it pulls electron density away from the attached phenyl rings. This can activate the phenyl rings for further chemical reactions [].
  • Reactive chlorine atoms: The chlorine atoms are bonded to the sulfonyl group and are susceptible to nucleophilic substitution reactions, where they are replaced by other nucleophiles [].

Chemical Reactions Analysis

BPDS is a versatile reagent used in various organic synthesis reactions. Here are two notable examples:

  • Nucleophilic substitution: BPDS can react with nucleophiles (Nu) to replace the chlorine atom with the nucleophile. This reaction is generally represented by the equation:

BPDS + Nu -> Nu-SO2-Phenyl-Phenyl + Cl-

For example, BPDS can react with alcohols (ROH) to form sulfonate esters (R-O-SO2-Phenyl-Phenyl) [].

  • Condensation reactions: BPDS can participate in condensation reactions with aromatic compounds to form new C-C bonds. The specific reaction mechanism depends on the reaction conditions and the aromatic compound involved [].

Physical And Chemical Properties Analysis

  • Melting point: 114 °C []
  • Color: White crystalline solid []
  • Solubility: Soluble in common organic solvents, reacts with water []

BPDS is a corrosive and irritant compound. It can cause severe eye, skin, and respiratory tract irritation upon contact. Exposure can also lead to burns. BPDS is also combustible and may emit toxic fumes upon heating or burning [].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3406-84-6

Wikipedia

[1,1'-Biphenyl]-4,4'-disulfonyl dichloride

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-disulfonyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types